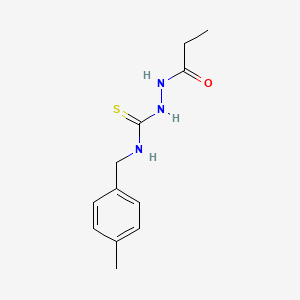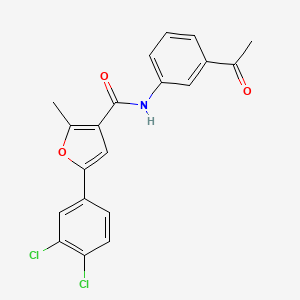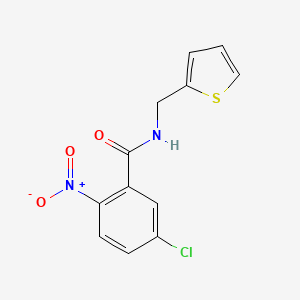![molecular formula C19H26N2O2 B4537678 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4537678.png)
1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions that can include the formation of pyrrolidine and piperidine rings, as evidenced by studies on similar molecules. For instance, the synthesis of dimethylisothiazolopyridines involves reactions that could be analogous to those required for 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, highlighting the complexity and specificity of such chemical syntheses (Karczmarzyk & Malinka, 2004).
Molecular Structure Analysis
The molecular structure of compounds within this category often features specific ring conformations and bonding patterns. For example, the analysis of similar compounds reveals chair, half-chair, and envelope conformations of piperidine and pyrrolidine rings, which are crucial for understanding the molecular geometry and reactivity (Farag et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone would be influenced by its functional groups and the steric hindrance offered by its structure. Research on compounds with similar structures suggests a variety of reactions, including carbonylation and hydrogen bonding patterns, that could be relevant (Wang & Alper, 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the molecular structure. Studies on compounds with similar molecular frameworks suggest that ring conformations and substituents play a crucial role in defining these properties (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are dictated by the electron distribution within the molecule and its functional groups. Research on related molecules highlights the importance of understanding the electronic environment and how it influences chemical behavior (Sakoda et al., 1992).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
The study by Igonin et al. (1993) focuses on the molecular structure of a related compound, showcasing the importance of the spatial arrangement in understanding the chemical behavior and potential applications of such molecules. The detailed examination of molecular conformation can provide insights into the reactivity and interactions of 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone in various scientific research contexts (Igonin et al., 1993).
Synthesis and Reactivity
Zimmermann and Fischer (1985) discuss the synthesis pathways involving similar compounds, highlighting the versatility and potential for creating a variety of derivatives. Understanding these synthetic routes can open doors to new materials and pharmaceuticals, demonstrating the broad applicability of 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone in research (Zimmermann & Fischer, 1985).
Catalytic Applications
Wang and Alper (1992) explore the catalytic uses of related piperidinones, indicating the potential of 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone in catalyzing various chemical reactions. This highlights its utility in synthetic chemistry and the development of new catalytic processes (Wang & Alper, 1992).
Material Science and Polymer Research
Research by Wang et al. (2006) on novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines indicates the potential of incorporating 1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone or its derivatives into advanced materials. This could lead to the development of new polymers with unique thermal, mechanical, and optical properties, underscoring the compound's relevance in material science (Wang et al., 2006).
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-6-7-17(15(3)9-13)21-12-16(10-18(21)22)19(23)20-8-4-5-14(2)11-20/h6-7,9,14,16H,4-5,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQMLAMPWALGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-4-[(3-methylpiperidino)carbonyl]-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dimethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4537596.png)


![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4537616.png)
![9-tert-butyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4537623.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-1-naphthylacetamide](/img/structure/B4537633.png)
![5-[(2,6-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3-isoxazolecarboxamide](/img/structure/B4537651.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4537658.png)
![methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4537672.png)

![N-(4-chlorobenzyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4537690.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4537708.png)
